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molecular formula C14H17NO2 B8290950 (1H-indol-6-yl)-acetic acid tert-butyl ester

(1H-indol-6-yl)-acetic acid tert-butyl ester

Cat. No. B8290950
M. Wt: 231.29 g/mol
InChI Key: FVQAFLQOONYYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085555B2

Procedure details

To a solution of 6-bromoindole (2 g, 10.2 mmol) in THF (20 mL) under nitrogen atmosphere was added KH (30% in mineral oil de-greased with pentane, 1.5 g, 11.22 mmol) and the mixture was stirred at RT for 30 min before addition of [P(t-Bu)3PdBr]2 (40 mg, 0.051 mmol) diluted in THF (20 mL). The resulting mixture was added to a solution of 2-tert-butoxy-2-oxoethylzinc chloride (0.5 M in Et2O, 22.4 mL, 11.2 mmol) stirred under nitrogen atmosphere and the mixture was further stirred at RT for 24 h. The reaction mixture was diluted with EtOAc, and washed with a saturated aqueous solution of NaHCO3, then with water. The organic layer was dried over Na2SO4, filtered and concentrated. The crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 94:6 to c-hexane/EtOAc 8:2) to give the desired material. TLC, Rf (c-hexane/EtOAc 4:1)=0.3; MS (UPLC): 232.2 [M+H]+, 176.1 [MH−tBu]+, 249.2 [M+NH4]+, 463.4 [2M+H]+, 273.3 [M+HCOO]−.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
[P(t-Bu)3PdBr]2
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
22.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.CCCCC.[Cl-].[C:17]([O:21][C:22](=[O:25])[CH2:23][Zn+])([CH3:20])([CH3:19])[CH3:18]>C1COCC1.CCOC(C)=O>[C:17]([O:21][C:22](=[O:25])[CH2:23][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1)([CH3:20])([CH3:19])[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C2C=CNC2=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
[P(t-Bu)3PdBr]2
Quantity
40 mg
Type
reactant
Smiles
Step Three
Name
Quantity
22.4 mL
Type
reactant
Smiles
[Cl-].C(C)(C)(C)OC(C[Zn+])=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at RT for 24 h
Duration
24 h
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 94:6 to c-hexane/EtOAc 8:2)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CC1=CC=C2C=CNC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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